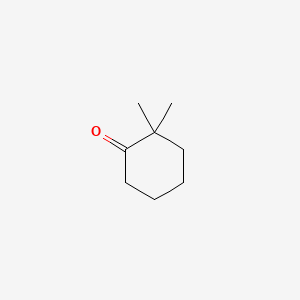

2,2-Dimethylcyclohexanone

Übersicht

Beschreibung

2,2-Dimethylcyclohexanone is an organic compound with the molecular formula C8H14O. It is a sterically hindered ketone, characterized by the presence of two methyl groups attached to the second carbon of the cyclohexanone ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Wirkmechanismus

Target of Action

2,2-Dimethylcyclohexanone is a sterically hindered ketone

Mode of Action

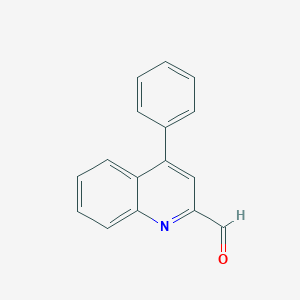

For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones suggests that this compound could potentially influence pathways involving aldehydes and ketones .

Result of Action

The formation of oximes and hydrazones could potentially influence cellular signaling and metabolic processes .

Biochemische Analyse

Biochemical Properties

As a sterically hindered ketone, it may interact with various enzymes and proteins in biochemical reactions . The nature of these interactions would depend on the specific enzymes and proteins involved, as well as the conditions under which the reactions occur.

Molecular Mechanism

It is known to participate in the Mg-TiCl4-catalyzed CH2-transfer reaction

Vorbereitungsmethoden

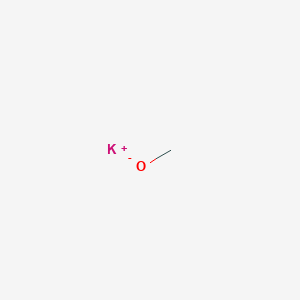

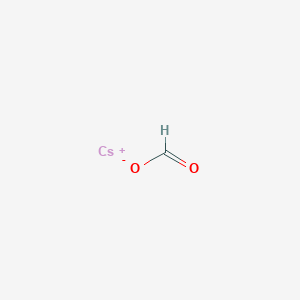

Synthetic Routes and Reaction Conditions: 2,2-Dimethylcyclohexanone can be synthesized through several methods. One common method involves the alkylation of cyclohexanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an anhydrous solvent like toluene .

Industrial Production Methods: In industrial settings, this compound is produced using a similar alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

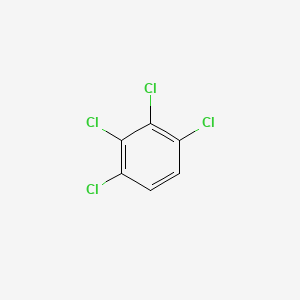

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dimethylcyclohexanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclohexanones.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethylcyclohexanone has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of complex organic molecules.

Biology: It serves as a model compound for studying enzyme-catalyzed reactions.

Medicine: It is investigated for its potential use in drug development.

Industry: It is used in the production of fragrances and flavoring agents

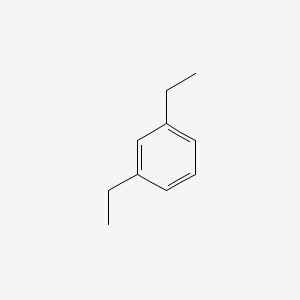

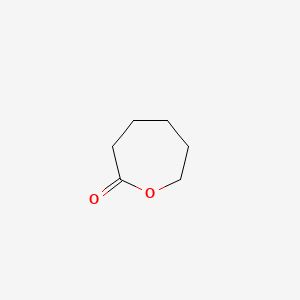

Vergleich Mit ähnlichen Verbindungen

Cyclohexanone: Lacks the steric hindrance provided by the methyl groups, making it more reactive.

2-Methylcyclohexanone: Has only one methyl group, resulting in different reactivity and selectivity.

6,6-Dimethylcyclohexanone: Similar steric hindrance but different positional isomer

Uniqueness: 2,2-Dimethylcyclohexanone is unique due to its steric hindrance, which affects its chemical reactivity and selectivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Eigenschaften

IUPAC Name |

2,2-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(2)6-4-3-5-7(8)9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSPBSQWRKKAPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870859 | |

| Record name | 2,2-Dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-47-1, 1333-44-4 | |

| Record name | 2,2-Dimethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLCYCLOHEXANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dimethylcyclohexanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP29SV6ZY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

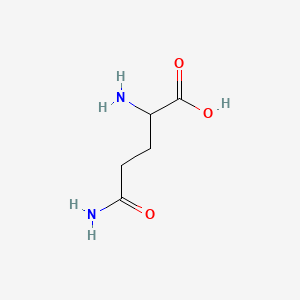

Q1: What is the molecular formula and weight of 2,2-Dimethylcyclohexanone?

A1: The molecular formula of this compound is C8H14O, and its molecular weight is 126.20 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific data isn't provided in the abstracts, 13C–13C 1-bond coupling constants were utilized to study structural changes in oxime derivatives of this compound undergoing Beckmann fragmentation. [] This suggests NMR studies have been conducted on the compound and its derivatives.

Q3: How can this compound be synthesized?

A3: One approach involves the reaction of 2-methylcyclohexanone with ethyl formate, followed by alkylation with n-butyl bromide. This method produces this compound alongside byproducts like 2-formyl-6-n-butyl-6-methylcyclohexanone. []

Q4: Can this compound undergo methylenation reactions?

A4: Yes, this compound can be effectively methylenated using dichloromethane (CH2Cl2) in the presence of Mg/TiCl4/THF. This reaction is particularly useful for enolizable or sterically hindered ketones. []

Q5: What are the stereochemical implications of reactions involving this compound?

A5: Studies on the gas-phase pinacol rearrangement of cis- and trans-1,2-dimethylcyclohexane-1,2-diols, which yield this compound as a product, highlight the influence of stereochemistry on reaction outcomes. The ratio of ring contraction to methyl/hydroxyl migration varies depending on the starting diol's stereochemistry. []

Q6: Can this compound be used to synthesize heterocyclic compounds?

A6: Yes, reacting 2,2-dimethyl-5-(1,2-epoxypropyl)cyclohexanone (a derivative) with t-BuOK in DMSO unexpectedly yielded products containing additional carbon atoms, some incorporating the DMSO molecule itself. This highlights the potential of this compound derivatives in constructing diverse cyclic structures. []

Q7: What are the applications of this compound in total synthesis?

A7: this compound serves as a valuable chiral building block in synthesizing various natural products. Notable examples include:

- (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone: A key intermediate in the synthesis of (−)-K-76, a complement inhibitor. []

- Optically active diterpenes: A precursor for (4aR, 10aS)-(—)-8-Methoxy-1,1,4a-trimethyl-2-oxo-1,2,3,4,4a,9,10,10a-octahydrophenanthrene, a crucial intermediate. []

- (-)-Warburganal: An insect antifeedant synthesized from this compound in 20 steps. []

- (−)-Subersic acid: A sponge-derived inhibitor of human 15-lipoxygenase, synthesized using this compound. []

- (+)-Hongoquercin B: A weakly antibacterial fungal metabolite, synthesized from (S)-3-hydroxy-2,2-dimethylcyclohexanone. []

- Ancistrofuran enantiomers: Defensive compounds synthesized from (S)-3-hydroxy-2,2-dimethylcyclohexanone. []

- Stephacidin B: An antiproliferative alkaloid synthesized from 4,4-(ethylenedioxy)-2,2-dimethylcyclohexanone in 18 steps. []

Q8: How does the presence of the two methyl groups in this compound affect its reactivity?

A8: The two methyl groups at the 2-position introduce significant steric hindrance. This influences the regio- and stereoselectivity of reactions involving this compound. For instance, in the synthesis of stephacidin B, the steric bulk of the gem-dimethyl group dictated the stereochemical outcome of a key N-(tert-butoxycarbonyl)-5-(isopropylsulfonyloxymethyl)-2,3-dihydropyrrole electrophilic attack. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.